8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the key intermediate, 4-(trifluoromethoxy)benzoyl chloride. This intermediate is synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride under reflux conditions .
The next step involves the formation of the bicyclic structure. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can enhance binding affinity to specific receptors or enzymes. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzoyl chloride: A key intermediate in the synthesis of the target compound.
8-Azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of both the trifluoromethoxybenzoyl group and the bicyclic structure. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c16-15(17,18)21-13-8-4-10(5-9-13)14(20)19-11-2-1-3-12(19)7-6-11/h1-2,4-5,8-9,11-12H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDZRURYGJVSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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